molecular formula C17H16N2O5 B120949 Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate CAS No. 50428-14-3

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

Cat. No. B120949
CAS RN: 50428-14-3
M. Wt: 328.32 g/mol
InChI Key: MUZLTKGYFZENFW-UHFFFAOYSA-N
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Description

The compound of interest, Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is a derivative of the dihydropyridine class, which is known for its pharmaceutical applications, particularly in the treatment of hypertension. The structure of this compound is closely related to nifedipine, a well-known hypertension drug, and it represents a decomposition product of nifedipine .

Synthesis Analysis

The synthesis of related dihydropyridine compounds often involves multi-step reactions that can include esterification, cyclodehydration, and various other organic transformations. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, a nifedipine analogue, involves a series of steps that result in the formation of the dihydropyridine ring . Similarly, the synthesis of other dihydropyridine derivatives, such as the chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, involves starting materials like methyl acetoacetate and ethyl acetoacetate in the presence of a chiral phase transfer catalyst . These methods highlight the complexity and the precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a pyridine ring substituted with various functional groups. The X-ray crystal structure of related compounds, such as 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, reveals the orientation of substituents and the overall conformation of the molecule in the solid state . The dihedral angle between the nitrosophenyl ring and the pyridine ring in the title compound is 67.1°, indicating a significant twist between these two planes .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including oxidation and reactions with radicals. For example, some pyridinols derived from dihydropyridines have been found to be indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals has been studied, revealing their potential as antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The basicity of these compounds can approach physiological pH with increasing electron density in the ring . The thermal stability, solubility, and mechanical properties of polyimides derived from pyridine-containing monomers demonstrate the versatility of these compounds in material science applications . The vibrational spectra and crystal structure of related compounds, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been determined by X-ray diffraction and quantum chemical DFT analysis, providing insights into their conformation and stability .

Scientific Research Applications

  • Pharmaceutical Industry

    • This compound is a British Pharmacopoeia (BP) Reference Standard . Reference standards are used in the pharmaceutical industry for quality control and drug development .
    • It’s part of the nifedipine API family . Nifedipine is a medication used to manage angina, high blood pressure, Raynaud’s phenomenon, and premature labor .
  • Synthesis of Ditopic Macrocycles

    • Dimethyl 2,6-pyridinedicarboxylate, a similar compound, has been used in the synthesis of ditopic macrocycles . These macrocycles have two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers . They can form complexes with diphenylurea derivatives .
  • Apoptotic Signaling Studies

    • The oxidized form of this compound has been used for apoptotic signaling studies in dopaminergic neurons .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-9-13(16(20)23-3)15(11-7-5-6-8-12(11)19-22)14(10(2)18-9)17(21)24-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLTKGYFZENFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2N=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198466
Record name 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

CAS RN

50428-14-3
Record name Dehydronitrosonifedipine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Source ChemIDplus
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Record name 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50428-14-3
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRONITROSONIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KR Rowan, EM Holt - Acta Crystallographica Section C: Crystal …, 1995 - scripts.iucr.org
Two decomposition products of the calcium channel blocker nifedipine {the title compounds dimethyl 2, 6-dimethyl-4-(2-nitrosophenyl) pyridine-3, 5-dicarboxylate, CI7HI6N205, and …
Number of citations: 16 scripts.iucr.org
KR Rowan - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
GP Jadhav, VS Kasture, SS Pawar… - Journal of Pharmacy …, 2014 - academia.edu
There is an ever increasing interest in impurities present in APIs. Now days, not only purity profile but also impurity profile has become mandatory according to various regulatory …
Number of citations: 8 www.academia.edu
DL Savigni, D Wege, GS Cliff, MLH Meesters… - Biochemical …, 2003 - Elsevier
The aim of this investigation was to determine the mechanism of action of the nitrosophenylpyridine derivative of nifedipine (“nitrosonifedipine”, NN) on Fe(II) transport into erythrocytes. …
Number of citations: 15 www.sciencedirect.com
C Galan‐Rodriguez… - Biomedical …, 2015 - Wiley Online Library
A novel stability‐indicating reversed phase ultra‐high performance liquid chromatography (UPLC) coupled photodiode array gradient method was developed for determination of the …
Z Lu, YQ Yang, HX Li - Synthesis, 2016 - thieme-connect.com
The combination of tris(bipyridine)ruthenium(II)/visible light/air is found to be effective for the aromatization of many dihydropyridines. A low catalyst loading of just 0.02 mol% is required. …
Number of citations: 18 www.thieme-connect.com
I Saraf, R Roskar, D Modhave… - Molecular …, 2022 - ACS Publications
In the present study, the oxidative degradation behavior of nifedipine (NIF) in amorphous solid dispersions (ASDs) prepared with poly(vinyl pyrrolidone) (PVP) with a short (K30) and a …
Number of citations: 8 pubs.acs.org
TV Rybalova, VF Sedova, YV Gatilov… - Journal of Structural …, 2003 - Springer
The crystal structure of 2,2'-bis[2,6-dimethyl-3,5-di(methoxycarbonyl)pyridinyl-4]azoxybenzene has been determined; the compound is formed as the major product of photodegradation …
Number of citations: 2 link.springer.com
World Health Organization - 1995 - apps.who.int
00SMM Page 1 [3|STR , ; LIMITED DISTR ... : LIMITEE //-/3/P-APM/95 53"| OPIGINAL: ENG_ISH 00SMM THE INTERNATIONAL PHARMACOPOEIA GGGGGLL SLSGGGGGG LGGLLG …
Number of citations: 7 apps.who.int

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